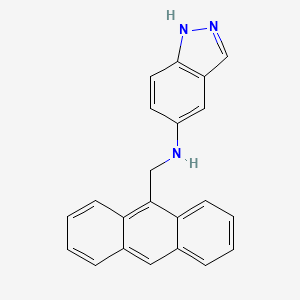

N-(9-anthrylmethyl)-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds in Advanced Organic Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous commercially successful pharmaceuticals. researchgate.netpnrjournal.com The structural rigidity of the indazole nucleus, combined with the specific arrangement of its nitrogen atoms, allows it to engage in diverse and potent interactions with biological targets such as protein kinases. nih.gov

Indazole derivatives have been shown to possess a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties. researchgate.netmdpi.com The therapeutic versatility of this scaffold is highlighted by its incorporation into various FDA-approved drugs. pnrjournal.com For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea. pnrjournal.comaustinpublishinggroup.com The success of these drugs underscores the indazole core's ability to serve as a robust framework for molecular design in drug discovery. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma |

| Axitinib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma |

| Niraparib | PARP Inhibitor | Ovarian Cancer |

| Granisetron | 5-HT3 Antagonist | Chemotherapy-induced nausea |

| Bendazac | Anti-inflammatory Agent | Musculoskeletal and joint pain |

This table provides examples of drugs where the indazole core is a key structural feature. pnrjournal.comnih.govaustinpublishinggroup.com

The Role of Anthracene (B1667546) Moieties in Functional Molecule Design

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings, creating an extended π-conjugation system. researchgate.net This electronic structure is the source of anthracene's most defining characteristic: its intrinsic fluorescence. bohrium.com Anthracene and its derivatives typically absorb ultraviolet light and emit it in the blue-violet region of the visible spectrum, often with a high fluorescence quantum yield. mdpi.com

These potent luminescent properties make anthracene a fundamental building block in the design of functional molecules for a wide range of applications. In materials science, anthracene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and photovoltaic devices. In the field of analytical and biological chemistry, the anthracene moiety serves as a valuable fluorophore. rsc.org It can be attached to other molecules to create fluorescent probes for bioimaging or chemical sensors, where changes in the local environment can modulate its emission properties, allowing for the detection of specific ions or molecules. bohrium.comrsc.org Functionalization at the 9- and 10-positions of the anthracene ring is a common strategy to tune its photophysical properties for specific applications. mdpi.commdpi.com

Table 2: Key Photophysical Properties of the Anthracene Chromophore

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| Absorption Maxima (λ_abs) | ~350-380 nm | Absorption in the UV-A range |

| Emission Maxima (λ_em) | ~380-450 nm | Strong fluorescence in the blue-violet region |

| Fluorescence Quantum Yield (Φ_F) | Can be high (>0.3 in solution) | Efficient emission of absorbed light |

| Key Reactivity | [4+4] Photodimerization | Can be used for photomechanical applications |

This table summarizes the general photophysical characteristics of the parent anthracene molecule. bohrium.comacs.org

Conceptual Framework: Bridging Indazole and Anthracene Architectures

The conceptual design of N-(9-anthrylmethyl)-1H-indazol-5-amine is rooted in the principle of molecular hybridization, where two distinct functional scaffolds are combined to create a new chemical entity with potentially synergistic or novel properties. This molecule links the biologically relevant indazole core to the photophysically active anthracene moiety through a stable N-methyl bridge at the N1 position of the indazole ring.

This specific linkage creates a molecule with inherent potential as a fluorescent probe for biological systems. The indazole portion can be envisioned as the "biotargeting" or "recognition" element. Given the prevalence of indazoles as kinase inhibitors, the indazole-5-amine scaffold could be designed to bind within the active site of a specific protein. nih.gov Simultaneously, the covalently attached anthracene group would function as a fluorescent "reporter." Upon binding of the indazole moiety to its biological target, the local chemical environment around the anthracene fluorophore could change, leading to a detectable shift in its fluorescence emission wavelength or intensity. This would allow for the visualization or quantification of the binding event. Recent research has explored the development of fluorescent materials based on indole (B1671886) and indazole scaffolds, demonstrating the viability of using these heterocyles to create optically active compounds. rsc.org

Research Landscape and Emerging Trends for N-Substituted Indazole Derivatives

The functionalization of the indazole core is a central theme in modern medicinal chemistry, with substitution at the N1 and N2 positions being a particularly active area of research. mdpi.com The N-alkylation or N-arylation of the indazole ring is a critical strategy for modulating the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like oral bioavailability and brain penetration. miami.edubeilstein-journals.org

A major trend involves the synthesis of diverse libraries of N-substituted indazoles to explore the structure-activity relationships (SAR) for various biological targets, especially protein kinases. nih.gov The introduction of different substituents on the nitrogen atom allows chemists to fine-tune the molecule's fit within the hydrophobic pockets of enzyme active sites. researchgate.net Synthetic methodologies to achieve regioselective N-alkylation are continually being refined, with various catalytic systems (e.g., copper- or palladium-based) and reaction conditions being developed to favor substitution at either the N1 or N2 position. nih.govbeilstein-journals.org The attachment of large, functional groups like the anthrylmethyl group to the indazole nitrogen reflects a broader trend of creating multifunctional molecules where the N-substituent imparts additional properties, such as fluorescence, to the core bioactive scaffold. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(anthracen-9-ylmethyl)-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-7-19-15(5-1)11-16-6-2-4-8-20(16)21(19)14-23-18-9-10-22-17(12-18)13-24-25-22/h1-13,23H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPVRIRNDOZGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC5=C(C=C4)NN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 9 Anthrylmethyl 1h Indazol 5 Amine and Its Derivatives

Strategies for the Construction of the 1H-Indazol-5-amine Core

The formation of the 1H-indazol-5-amine scaffold is a critical first step. Various methods have been developed to synthesize this key intermediate, often involving the cyclization of appropriately substituted benzene (B151609) derivatives.

The synthesis of the 1H-indazole core can be achieved through several pathways, a common one being the reaction of o-halogenated aryl aldehydes or ketones with hydrazines. researchgate.net For instance, a general synthesis of 1-aryl-1H-indazoles involves the condensation of an o-halogenated aryl aldehyde or ketone with an aryl hydrazine, followed by a ligand-free copper-catalyzed intramolecular Ullmann-type coupling reaction. researchgate.net This method is applicable to a wide range of substrates and generally produces good yields. researchgate.net

Another approach involves the reduction of a nitro group to an amine. For example, a nitro-substituted benzimidazole (B57391) can be reduced to the corresponding aniline (B41778) derivative under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. tandfonline.com This method is efficient for creating an amino group at a specific position on the aromatic ring system. tandfonline.com

Furthermore, the synthesis of substituted indazoles can begin with materials like methyl 1H-indazole-6-carboxylate. tandfonline.com This precursor can undergo protection of the indazole nitrogen, for instance with a tetrahydropyranyl (THP) group, followed by reduction of the ester to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). tandfonline.com The resulting alcohol can then be oxidized to an aldehyde, which serves as a key intermediate for further reactions. tandfonline.com

A variety of synthetic routes for the indazole nucleus have been explored, including:

[3 + 2] cycloaddition of diazomethanes with benzyne. nih.gov

Diazotization or nitrosation of ortho-alkylanilines. nih.gov

Intramolecular amination of ortho-haloarylhydrazones. nih.gov

Addition and cyclization of hydrazines with ortho-haloarylaldehydes or ketones. nih.gov

These methods provide access to a diverse range of substituted indazoles, which can then be further functionalized to produce the desired 5-aminoindazole (B92378) core.

Achieving regioselectivity in the synthesis of substituted indazoles is crucial. The position of the amino group on the indazole ring significantly influences the compound's properties. Under mildly acidic conditions, regioselective protection of the indazole at the N-2 position can occur, while thermodynamic conditions favor protection at the N-1 position. researchgate.net This differential reactivity allows for controlled functionalization of the indazole core. researchgate.net

One method for the regioselective synthesis of 1-alkyl-1H-indazoles starts with 2-halobenzonitriles and N-alkylhydrazines. This two-step process proceeds through a 1-alkyl-3-amino-1H-indazole intermediate, which is then reductively deaminated to yield the final product. researchgate.net

Palladium-catalyzed amination reactions have also proven effective for the functionalization of heterocycles, allowing for greater flexibility and efficiency in modifying the indazole scaffold. researchgate.net For instance, Buchwald reactions with various amines can be performed on protected 5-bromoindazoles to generate novel derivatives. researchgate.net

Table 1: Comparison of Synthetic Methods for the 1H-Indazole Core

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Intramolecular Ullmann-Type Reaction | o-halogenated aryl aldehydes/ketones, aryl hydrazines | Ligand-free copper-catalyzed cyclization | researchgate.net |

| Nitro Group Reduction | Nitro-substituted benzimidazole | Reduction using H₂/Pd-C | tandfonline.com |

| Functionalization of Indazole Esters | Methyl 1H-indazole-6-carboxylate | Protection, reduction, and oxidation steps | tandfonline.com |

| Cycloaddition/Cyclization Reactions | Various (e.g., diazomethanes, ortho-alkylanilines) | Diverse routes to the indazole nucleus | nih.gov |

| Regioselective Alkylation/Amination | 2-halobenzonitriles, N-alkylhydrazines, 5-bromoindazoles | Controlled introduction of substituents | researchgate.netresearchgate.net |

Attachment of the 9-Anthrylmethyl Moiety

Once the 1H-indazol-5-amine core is synthesized, the next critical step is the attachment of the 9-anthrylmethyl group to the amino function at the 5-position.

N-alkylation is a common method for attaching the 9-anthrylmethyl group. This typically involves reacting the 1H-indazol-5-amine with a suitable 9-anthrylmethyl halide, such as 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and regioselectivity, particularly concerning potential alkylation at the indazole nitrogen atoms.

It's important to consider the tautomerism of the indazole ring, as it exists in both 1H and 2H forms. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov N-alkylation can occur at either the N-1 or N-2 position of the indazole ring, and the reaction conditions can be tuned to favor one regioisomer over the other. nih.gov For instance, Mitsunobu conditions have been shown to influence the N-1/N-2 alkylation ratio. nih.gov While the primary goal is alkylation of the exocyclic amine at the 5-position, protection of the indazole nitrogens may be necessary to prevent side reactions.

Palladium-catalyzed cross-coupling reactions offer an alternative and powerful method for integrating the anthracene (B1667546) moiety. While direct coupling to form the N-(9-anthrylmethyl) bond is one possibility, a more common strategy involves a two-step process. First, a palladium-catalyzed amination (Buchwald-Hartwig amination) could be used to couple 1H-indazol-5-amine with a suitable anthracene-containing precursor.

More specifically, a palladium-catalyzed process could involve the reaction of a protected 5-bromo-1H-indazole with 9-(aminomethyl)anthracene. Alternatively, a palladium-catalyzed reaction could be employed to first synthesize a more complex indazole derivative which is then functionalized. For example, the Suzuki reaction, catalyzed by PdCl₂(dppf)₂, can be used to couple a boronic acid ester to the indazole core to build a more complex scaffold before further modifications. nih.gov

Palladium catalysis is also instrumental in the synthesis of the indazole core itself, for instance, through intramolecular C-H amination reactions. nih.gov Palladium-catalyzed direct C-H nitration followed by intramolecular C-H functionalization has been used to synthesize 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

Advanced Synthetic Transformations and Derivatization

Following the synthesis of N-(9-anthrylmethyl)-1H-indazol-5-amine, further chemical transformations can be carried out to create a library of derivatives with potentially enhanced properties. These transformations can target the indazole ring, the anthracene moiety, or the secondary amine linker.

For example, the indazole ring can undergo further substitution reactions. Electrophilic substitution can introduce various functional groups onto the indazole ring. The presence of the bulky anthrylmethyl group might influence the regioselectivity of these reactions.

The secondary amine can be further functionalized. For instance, acylation with various acid chlorides or anhydrides would yield the corresponding amides. This has been demonstrated in the synthesis of 1H-indazole-3-amine derivatives where chloroacetic anhydride (B1165640) was used for acylation. nih.gov

The anthracene ring system is also amenable to further modification, although its reactivity might be sterically hindered by the attachment to the indazole core.

Modification of the Anthracene Ring System

The anthracene moiety of this compound and its derivatives offers a versatile platform for further chemical transformations. The most characteristic reactions of the anthracene core include electrophilic substitution, cycloadditions, and photodimerization.

Electrophilic Substitution: Anthracene undergoes electrophilic substitution reactions preferentially at the C9 and C10 positions due to the high electron density at these sites and the ability to form a more stable Wheland intermediate that preserves the aromaticity of two benzene rings. quora.comstackexchange.com Common electrophilic substitutions include:

Nitration: Reaction with nitric acid, often in the presence of a dehydrating agent, can introduce a nitro group at the 9-position.

Halogenation: Bromination or chlorination typically yields 9-haloanthracene or 9,10-dihaloanthracene derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the anthracene ring, although they can be more complex with polycyclic aromatic hydrocarbons.

Diels-Alder Reaction: The central ring of anthracene can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride or acetylenic esters. orientjchem.orgvernier.com This reaction provides a route to complex, three-dimensional structures. The reactivity in Diels-Alder reactions is influenced by substituents on both the anthracene and the dienophile. acs.orgresearchgate.net

Photodimerization: Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] photocycloaddition to form a dimer, linking two molecules across their 9,10-positions. researchgate.netmdpi.com This reversible reaction is sensitive to the substituents on the anthracene ring, which can influence the kinetics and the stereochemistry of the dimer formation. nih.govnih.gov

A summary of potential modifications to the anthracene ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 9-Nitroanthracene derivative |

| Bromination | Br₂, solvent (e.g., CCl₄) | 9-Bromoanthracene or 9,10-dibromoanthracene (B139309) derivative |

| Diels-Alder | Maleic anhydride, heat | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride adduct |

| Photodimerization | UV irradiation | [4+4] Cycloadduct (dimer) |

Substituent Effects on Reaction Pathways

Substituents on both the indazole and anthracene rings of this compound can significantly influence the course and outcome of chemical reactions.

Indazole Ring Substituents: The electronic nature of substituents on the indazole ring affects the nucleophilicity of the nitrogen atoms and the benzene ring. An electron-donating group, such as the 5-amino group, increases the electron density of the heterocyclic system, potentially facilitating electrophilic substitution on the benzene part of the indazole. However, it can also influence the N1/N2 regioselectivity during the initial synthesis. The position of substituents on the indazole ring has been shown to have a pronounced effect on the N1/N2 alkylation ratio. For instance, substituents at the C7 position can sterically hinder N1-alkylation, leading to a higher proportion of the N2-isomer. nih.govbeilstein-journals.org

Anthracene Ring Substituents: Substituents on the anthracene ring primarily affect the reactivity of the anthracene core itself. Electron-donating groups generally activate the ring towards electrophilic substitution and can influence the regioselectivity. researchgate.netresearchgate.net Conversely, electron-withdrawing groups deactivate the ring. In Diels-Alder reactions, the electronic properties of both the diene (anthracene) and the dienophile are crucial for the reaction rate and regioselectivity. researchgate.net In photodimerization, the nature and position of substituents can affect the quantum yield of the reaction and the relative stability of the possible dimeric isomers (syn vs. anti). nih.gov

Stereochemical Control in Synthetic Sequences

Introducing stereochemical control in the synthesis and transformation of derivatives of this compound can lead to the formation of chiral molecules with specific three-dimensional arrangements.

Asymmetric Diels-Alder Reactions: If the anthracene moiety is prochiral, for instance, due to substitution at a position other than 9 or 10, its Diels-Alder reaction can be rendered stereoselective by using chiral dienophiles or chiral Lewis acid catalysts. nih.govnih.gov Chiral auxiliaries attached to the anthracene ring have also been employed to induce facial selectivity in cycloaddition reactions. nih.govresearchgate.net

Atropisomerism: The bond between the anthrylmethyl group and the indazole nitrogen is a potential axis of chirality. If rotation around this C-N bond is restricted due to steric hindrance from bulky substituents on either the anthracene or the indazole ring, stable atropisomers could exist. The synthesis and separation of such atropisomers would represent a significant stereochemical challenge and opportunity. The orthogonal orientation of an isoxazole (B147169) ring to an anthracene moiety has been shown to lead to atropisomeric compounds. mdpi.com A similar principle could apply to the this compound system, especially with appropriate substitution patterns.

Stereoselective Synthesis of Side Chains: If modifications to the molecule introduce a new chiral center, for example, through the reduction of a ketone or an imine, stereoselective methods can be employed to control the configuration of this new center. The bulky anthrylmethyl and indazolyl groups would likely exert significant steric influence on such reactions, potentially leading to high diastereoselectivity.

The development of stereoselective transformations for this class of compounds would be crucial for exploring their potential applications where specific stereoisomers are required. The use of chiral catalysts in transition metal-catalyzed reactions is a powerful strategy for achieving enantiomerically pure compounds. frontiersin.org

Advanced Spectroscopic and Structural Characterization of N 9 Anthrylmethyl 1h Indazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The spectrum for N-(9-anthrylmethyl)-1H-indazol-5-amine is expected to be complex, featuring distinct signals for the anthryl, indazolyl, and linker moieties.

¹H NMR Spectroscopy: The proton NMR spectrum can be divided into three main regions. The aromatic region (typically δ 7.0-9.0 ppm) would contain a multitude of overlapping signals corresponding to the thirteen protons of the anthracene (B1667546) and indazole rings. The protons on the anthracene moiety are expected to show characteristic splitting patterns, though significant overlap is anticipated. The indazole protons would also appear in this region, with their specific shifts influenced by the amino-methyl substituent. A key diagnostic signal would be a singlet or a narrow multiplet for the methylene (B1212753) bridge protons (-CH₂-), expected to appear in the range of δ 4.5-5.5 ppm. The secondary amine proton (-NH-) would likely present as a broad singlet, the chemical shift of which would be highly dependent on solvent and concentration, but could be expected around δ 4.0-5.0 ppm. The indazole N1-H proton would appear as a very broad signal significantly downfield (δ 10.0-13.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The molecule possesses 22 unique carbon atoms. The majority of signals, corresponding to the 20 aromatic carbons of the two ring systems, would be found in the downfield region (δ 110-150 ppm). The aliphatic methylene bridge carbon (-CH₂) is expected to produce a distinct signal in the upfield region, likely around δ 40-50 ppm. The precise chemical shifts allow for the differentiation of protonated and quaternary carbons.

The following tables provide predicted ¹H and ¹³C NMR chemical shift assignments for this compound. These are estimated values based on the analysis of its constituent fragments and known substituent effects.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Indazole-NH (N1-H) | 12.5 - 13.0 | br s |

| Anthracene-H10 | 8.4 - 8.6 | s |

| Anthracene-H4, H5 | 8.0 - 8.2 | d |

| Indazole-H3 | 7.9 - 8.1 | s |

| Anthracene-H1, H8 | 7.8 - 8.0 | d |

| Indazole-H7 | 7.3 - 7.5 | d |

| Anthracene-H2, H3, H6, H7 | 7.2 - 7.6 | m |

| Indazole-H4 | 7.1 - 7.2 | s |

| Indazole-H6 | 6.8 - 7.0 | dd |

| Methylene-CH₂ | 4.8 - 5.2 | s |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indazole-C7a | 140 - 142 |

| Indazole-C5 | 138 - 140 |

| Indazole-C3a | 135 - 137 |

| Indazole-C3 | 133 - 135 |

| Anthracene-C4a, C10a | 131 - 132 |

| Anthracene-C8a, C9a | 130 - 131 |

| Anthracene-C9 | 129 - 130 |

| Anthracene-C2, C3, C6, C7 | 126 - 128 |

| Anthracene-C1, C4, C5, H8 | 124 - 126 |

| Indazole-C7 | 122 - 124 |

| Indazole-C6 | 115 - 117 |

| Indazole-C4 | 108 - 110 |

To unambiguously assign the complex signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the anthracene and indazole rings, helping to differentiate the otherwise convoluted aromatic signals. For instance, the signal for Indazole-H6 would show a correlation to Indazole-H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. HSQC is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal assigned to the methylene bridge (-CH₂) would show a direct correlation to the single aliphatic carbon signal.

Advanced NMR experiments can provide insights into the three-dimensional structure and dynamic behavior of the molecule in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, which helps to define the preferred conformation of the molecule. For instance, NOE correlations between the methylene protons and specific protons on the anthracene and indazole rings would reveal the spatial arrangement of these groups relative to one another. Furthermore, variable-temperature (VT) NMR studies could be employed to investigate dynamic processes such as restricted rotation around the C-N or C-C single bonds, which might be indicated by broadening or coalescence of specific NMR signals at different temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.

N-H Stretching: A key feature in the IR spectrum would be the N-H stretching vibrations. The indazole N1-H is expected to produce a broad band in the 3200-3400 cm⁻¹ region. The secondary amine N-H stretch would appear as a sharper, less intense band around 3350-3450 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aliphatic C-H stretches of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: The aromatic C=C stretching vibrations from both the anthracene and indazole rings would result in a series of sharp bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration for the secondary amine is expected in the 1500-1580 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indazole N-H | 3200 - 3400 (broad) |

| N-H Stretch | Secondary Amine N-H | 3350 - 3450 |

| C-H Stretch | Aromatic C-H | 3050 - 3150 |

| C-H Stretch | Aliphatic C-H | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1450 - 1650 |

| N-H Bend | Secondary Amine | 1500 - 1580 |

The presence of two N-H groups (one on the indazole ring and one in the amine linker) makes this compound capable of acting as a hydrogen bond donor. These groups can form intermolecular hydrogen bonds, linking molecules together in the solid state or in concentrated solutions. The formation of these bonds can be studied using IR spectroscopy by observing changes in the N-H stretching frequency. For example, in a concentration-dependent study, a shift of the N-H band to a higher wavenumber upon dilution would indicate the disruption of intermolecular hydrogen bonds. Similarly, the broadness of the N-H stretching band is often a qualitative indicator of hydrogen bonding. These interactions can also be inferred from NMR, where the chemical shift of the NH protons often changes with temperature or solvent, providing evidence of their involvement in hydrogen bonding networks.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 0.001 atomic mass units. This precision allows for the determination of the elemental formula of a compound. For this compound (C₂₂H₁₇N₃), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to match this theoretical value, confirming the molecular formula and ruling out other potential formulas with the same nominal mass. Although no specific data exists for the title compound, studies on other indazole derivatives routinely use HRMS to confirm their synthesis and composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₇N₃ |

| Nominal Mass | 323 g/mol |

| Monoisotopic Mass | 323.1422 Da |

| Theoretical [M+H]⁺ Ion | 324.1495 Da |

Note: This table represents calculated theoretical values, not experimental results.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, like those containing amine and indazole groups, with minimal fragmentation. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis, likely performed in positive ion mode, would be expected to prominently feature the protonated molecular ion [M+H]⁺. The detection of a strong signal at an m/z value corresponding to this ion would confirm the molecular weight of the compound. For instance, studies on other indazole-based compounds have successfully used ESI-MS to confirm the presence of the target molecule by identifying its protonated molecular ion.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For the title compound, fragmentation would likely occur at the bond between the methylene bridge and the anthracene or indazole rings, yielding characteristic fragment ions that would help confirm the connectivity of the molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. This crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement. This technique would unambiguously confirm the chemical structure, including the connectivity of the anthrylmethyl and indazol-amine moieties. Crystallographic studies on related indazole derivatives, such as N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, have provided definitive structural proof and detailed geometric parameters. nih.gov

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths | Precise distances between atoms (e.g., C-N, C=C) |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C) |

| Dihedral Angles | Torsion angles defining molecular conformation |

Note: This table lists the types of data obtained from a single-crystal X-ray diffraction experiment; specific values for the title compound are not available.

Polymorphism and Co-crystallization Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research dedicated to the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical and materials science. These phenomena can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability.

While the foundational components of the target molecule, anthracene and indazole, are well-characterized, and general principles of polymorphism and co-crystallization are established, specific experimental data for this compound is not available in the public domain. Research on related indazole derivatives often focuses on their synthesis and potential biological activities rather than in-depth solid-state characterization. For instance, studies on other substituted indazoles have explored their crystal structures to understand intermolecular interactions, but this does not extend to the specific investigation of polymorphic forms or co-crystals of the title compound.

The study of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to identify and characterize different crystalline forms. Similarly, co-crystallization studies would involve screening for suitable co-formers and analyzing the resulting crystalline products using spectroscopic and diffraction methods.

Without dedicated research, any discussion of potential polymorphs or co-crystals of this compound would be purely speculative. The unique combination of the bulky, planar anthracene group and the hydrogen-bonding capable indazole-amine moiety suggests that complex intermolecular interactions could lead to various packing arrangements, making polymorphism a plausible but unconfirmed characteristic.

Future research in this area would be necessary to elucidate the solid-state properties of this compound. Such studies would provide valuable insights into its material properties and potential applications.

Theoretical and Computational Chemistry Approaches to N 9 Anthrylmethyl 1h Indazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for relatively large molecules. semanticscholar.org DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface. nih.gov For N-(9-anthrylmethyl)-1H-indazol-5-amine, a geometry optimization would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has proven effective for a range of organic molecules, including indazole and anthracene (B1667546) derivatives. nih.govnih.govresearchgate.net

The optimization process would refine the bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the indazole and anthracene ring systems would remain largely planar, characteristic of aromatic structures. The key structural parameters determined would be the C-N bond length of the anthrylmethyl-amine linker and the torsional angle describing the relative orientation of the two large aromatic moieties. DFT calculations on related anthracene derivatives have been used to accurately determine such geometric parameters. researchgate.net The amino group at position 5 of the indazole ring is also a point of interest, as its geometry influences the electronic properties of the indazole system. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Indazole Ring | ||

| C-C Bond Lengths | Aromatic C-C bonds within the benzene (B151609) part | 1.38 - 1.41 Å |

| C-N Bond Lengths | Bonds within the pyrazole (B372694) part of the ring | 1.33 - 1.38 Å |

| N-N Bond Length | Bond in the pyrazole part of the ring | ~1.35 Å |

| Anthracene Ring | ||

| C-C Bond Lengths | Aromatic C-C bonds within the anthracene core | 1.36 - 1.43 Å researchgate.net |

| Linker Group | ||

| C(anthracene)-C(methylene) | Bond between anthracene and the CH2 group | ~1.51 Å |

| C(methylene)-N(amine) | Bond between the CH2 group and the amine | ~1.47 Å |

| C(indazole)-N(amine) | Bond between the indazole ring and the amine | ~1.40 Å |

| Dihedral Angle |

Note: These values are illustrative and based on typical parameters from DFT studies on related molecular fragments. Actual calculated values would be specific to the optimized geometry of the entire molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Location | Chemical Significance |

|---|---|---|

| HOMO | 1H-Indazol-5-amine moiety | Region of nucleophilicity; site of electron donation. |

| LUMO | 9-Anthrylmethyl moiety | Region of electrophilicity; site of electron acceptance. |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.org |

A primary question in the synthesis of N-substituted indazoles is regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) in its pyrazole ring that can be alkylated. nih.gov The formation of this compound involves the alkylation of 1H-indazol-5-amine. Theoretical calculations can provide profound insights into why one regioisomer (N1-substituted) is formed preferentially over the other (N2-substituted).

DFT is an effective tool for mapping the potential energy surface of a reaction, including locating the transition states (TS) for both the N1 and N2 alkylation pathways. beilstein-journals.orgnih.gov The activation energy (the energy difference between the reactants and the transition state) for each pathway can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product.

Studies on the alkylation of various indazoles have shown that the regioselectivity is highly dependent on reaction conditions such as the base and solvent, as well as steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgnih.gov For 1H-indazol-5-amine, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net Computational modeling suggests that deprotonation at N1 followed by reaction with an electrophile is often the favored pathway. researchgate.net By calculating the energies of the N1 and N2 transition states for the reaction with 9-(chloromethyl)anthracene (B151802), one could predict the regiochemical outcome.

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational possibilities.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant degree of freedom is the rotation around the C(methylene)-N(amine) bond, which dictates the relative orientation of the bulky anthracene and indazole groups.

A conformational search can be performed computationally by systematically rotating this bond and calculating the potential energy of the molecule at each step. This process generates a potential energy landscape, a plot of energy versus the dihedral angle. libretexts.org The minima on this landscape correspond to stable, low-energy conformers, while the maxima represent the energy barriers for rotation between these conformers. mdpi.com Due to the steric bulk of the two aromatic systems, it is expected that the energy landscape will show distinct minima where the groups are positioned to minimize steric hindrance, likely in a staggered or anti-periplanar arrangement.

Molecular Dynamics (MD) simulations provide a "computational microscope" to view the motion of a molecule over time. tandfonline.com An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation, typically performed in a simulated solvent box (e.g., water or DMSO), would reveal its dynamic behavior. barbatti.org Such simulations can show the flexibility of the methylene (B1212753) linker, the tumbling of the entire molecule in solution, and the persistent interactions with solvent molecules. Furthermore, MD simulations allow for the exploration of the conformational energy landscape dynamically, showing how the molecule transitions between different stable conformations over time. tandfonline.com This provides insights into the flexibility and accessible shapes of the molecule at a given temperature, which can be crucial for understanding its interactions with other molecules, such as biological receptors. Studies on other anthracene derivatives have successfully used MD to investigate their interactions and dynamic properties in various environments. tandfonline.comresearchgate.net

Ligand-Target Interaction Prediction (Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, typically a protein or nucleic acid.

In the context of this compound, docking studies would be pivotal in identifying potential biological targets and elucidating the structural basis of its activity. The indazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.gov For instance, various indazole derivatives have been investigated for their potential as anti-cancer agents, kinase inhibitors, and modulators of other signaling pathways. nih.govnih.gov

A typical docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A biological target (e.g., a kinase, a receptor protein) would be selected based on the known pharmacology of related indazole compounds. The protein structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock, a search algorithm would systematically explore various orientations and conformations of the ligand within the receptor's binding site. nih.gov Each configuration is scored based on a scoring function that estimates the binding affinity.

The results of such a study would predict the binding energy, with more negative values indicating a stronger interaction. Furthermore, the analysis would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues of the target protein. For this compound, one would anticipate interactions involving the indazole nitrogen atoms (as hydrogen bond acceptors or donors) and the planar anthracene ring (participating in pi-stacking interactions).

Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -9.5 | Leu245, Val298, Ala312 |

| Hydrogen Bonds | 2 | Met341 (NH of indazole), Glu339 (amine NH) |

| Pi-Stacking Interactions | 1 | Phe382 (anthracene ring) |

This table is for illustrative purposes and represents the type of data that would be generated from a docking study.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and validate experimental findings.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. mdpi.com Computational prediction of NMR chemical shifts, typically using Density Functional Theory (DFT) with methods like Gauge-Including Atomic Orbitals (GIAO), has become a valuable tool. nih.gov These calculations can help in assigning complex spectra and confirming the correct structure among several possibilities.

For this compound, predicting the ¹H and ¹³C NMR chemical shifts would be crucial for its characterization. The calculation would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the computational level of theory used. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole-H3 | 8.10 | - |

| Indazole-H4 | 7.55 | - |

| Indazole-H6 | 7.10 | - |

| Indazole-H7 | 7.80 | - |

| Methylene-CH₂ | 5.50 | - |

| Anthracene Protons | 7.40 - 8.50 (complex multiplet) | - |

| Indazole-C3 | - | 135.2 |

| Indazole-C3a | - | 121.8 |

| Indazole-C4 | - | 115.4 |

| Indazole-C5 | - | 145.1 |

| Indazole-C6 | - | 110.9 |

| Indazole-C7 | - | 125.6 |

| Indazole-C7a | - | 140.3 |

| Methylene-CH₂ | - | 45.7 |

| Anthracene Carbons | - | 124.0 - 132.0 |

This table is for illustrative purposes. The predicted values are hypothetical and would need to be calculated using appropriate computational methods.

Computational Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. researchgate.net Computational methods, again primarily using DFT, can calculate the vibrational frequencies and their corresponding intensities. mdpi.com These predicted spectra can be compared with experimental data to confirm structural assignments and understand the nature of vibrational modes.

For this compound, a computational vibrational analysis would yield a set of frequencies corresponding to specific motions of the atoms, such as N-H stretching of the indazole and amine groups, C-H stretching of the aromatic rings, and various ring breathing and deformation modes. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Indazole) | 3450 | Stretching of the indazole N-H bond |

| N-H Stretch (Amine) | 3350, 3250 | Asymmetric and symmetric stretching of the amine N-H bonds |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the indazole and anthracene rings |

| C=C Stretch (Aromatic) | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds in the aromatic rings |

| N-H Bend (Amine) | 1600 | Bending motion of the amine N-H bonds |

| C-N Stretch | 1300 | Stretching of the carbon-nitrogen bond of the amine |

This table is for illustrative purposes and shows the type of data expected from a computational vibrational analysis.

Structure Activity Relationship Sar and Molecular Design Principles for N 9 Anthrylmethyl 1h Indazol 5 Amine Derivatives

Rational Design Strategies for Targeted Modulation

The design of potent and selective modulators based on the N-(9-anthrylmethyl)-1H-indazol-5-amine scaffold relies on a deep understanding of its interactions with biological targets. Modern medicinal chemistry employs a variety of sophisticated strategies to optimize lead compounds, and these are highly applicable to the derivatives of this specific chemical entity.

Molecular Hybridization and Scaffold Hopping Approaches

Molecular hybridization is a powerful strategy that involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity and efficacy. nih.gov In the context of this compound, the indazole core and the anthracene (B1667546) moiety can be considered as two distinct pharmacophores. The indazole ring is a well-known hinge-binding motif in many kinase inhibitors, while the anthracene group can engage in π-π stacking and hydrophobic interactions within a binding pocket. nih.gov By systematically modifying the linker between these two moieties and introducing additional functional groups, it is possible to fine-tune the compound's interaction with its target.

Scaffold hopping, another innovative approach, aims to replace the central scaffold of a known active compound with a structurally different but functionally equivalent core. nih.gov For instance, if the indazole core of this compound is found to be crucial for a particular biological activity, scaffold hopping could be employed to replace it with other bioisosteric rings, such as benzimidazole (B57391) or azaindole, to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

To systematically explore the structure-activity relationships of this compound derivatives, combinatorial chemistry and the synthesis of focused libraries are indispensable tools. These techniques allow for the rapid generation of a large number of analogs, enabling a comprehensive investigation of the impact of various substituents on biological activity.

A typical combinatorial library for this scaffold would involve variations at three key positions: the anthracene moiety, the indazole core, and the amine linker. For example, a library could be synthesized by reacting a set of substituted 9-anthraldehydes with 1H-indazol-5-amine, followed by reductive amination. Further diversity could be introduced by modifying the indazole ring itself, for instance, by N-alkylation or by introducing substituents at other available positions. The resulting library of compounds can then be screened for biological activity, and the data can be used to build a robust SAR model.

Impact of Substitutions on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the anthracene and indazole rings. A thorough understanding of these effects is critical for the rational design of optimized analogs.

Modulation of the Anthracene Moiety for Optimized Interaction

The introduction of substituents on the anthracene ring can have a profound impact on these interactions. For instance, the addition of electron-donating groups, such as methoxy (B1213986) or methyl groups, can enhance π-π stacking interactions, potentially leading to increased potency. researchgate.net Conversely, the introduction of bulky substituents may cause steric hindrance, preventing the molecule from binding effectively to its target. The position of the substituent is also crucial; a substituent at a position that facilitates a key interaction with the target will have a much greater effect than one at a less critical position.

Table 1: Hypothetical SAR Data for Anthracene Moiety Modifications

| Compound ID | Anthracene Substituent | Biological Activity (IC₅₀, µM) |

| 1a | Unsubstituted | 5.2 |

| 1b | 10-Methyl | 2.8 |

| 1c | 10-Methoxy | 1.5 |

| 1d | 10-Chloro | 7.9 |

| 1e | 2,7-Dimethyl | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.

Functionalization of the Indazole Core for Enhanced Selectivity

The indazole core is a versatile scaffold that can be functionalized at multiple positions to modulate the biological activity and selectivity of the compound. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors or acceptors, and these interactions are often critical for binding to the target. nih.gov

Substitution at the N1 position of the indazole ring can influence the orientation of the molecule in the binding pocket and can also be used to introduce additional functionality. For example, the introduction of a small alkyl group at N1 might improve metabolic stability, while a larger group could be used to probe for additional binding interactions. rsc.org Modifications at other positions of the indazole ring, such as the 3, 4, 6, or 7-positions, can also be used to fine-tune the electronic properties and steric profile of the molecule, leading to enhanced selectivity for the desired target. nih.govresearchgate.net

Table 2: Hypothetical SAR Data for Indazole Core Modifications

| Compound ID | Indazole Substituent | Biological Activity (IC₅₀, µM) |

| 2a | Unsubstituted | 5.2 |

| 2b | N1-Methyl | 4.1 |

| 2c | 3-Bromo | 10.5 |

| 2d | 6-Fluoro | 3.7 |

| 2e | N1-Ethyl | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on published data for other indazole derivatives.

Computational SAR and QSAR Modeling

In addition to experimental techniques, computational methods play a crucial role in understanding the SAR of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. semanticscholar.org

A typical QSAR study for this class of compounds would involve calculating a variety of molecular descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors are then used to build a statistical model, such as a multiple linear regression or partial least squares model, that can predict the biological activity of new, untested compounds. semanticscholar.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights into the SAR by generating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. thebiogrid.org These maps can be invaluable for guiding the design of new analogs with improved potency and selectivity.

By integrating rational design strategies, combinatorial synthesis, and computational modeling, researchers can systematically explore the chemical space around the this compound scaffold and unlock its full therapeutic potential.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), pharmacophore modeling, and mechanistic analysis of the chemical compound this compound. While the indazole scaffold is a common motif in medicinal chemistry, as evidenced by studies on various derivatives semanticscholar.orgresearchgate.netnih.gov, specific and detailed research on the this compound variant is not present in the public domain.

General methodologies for studying similar compounds are established. For instance, QSAR studies are frequently employed to correlate the physicochemical properties of a series of related compounds with their biological activities, often utilizing computational models to predict the efficacy of novel derivatives. semanticscholar.org Similarly, pharmacophore modeling and virtual screening are standard techniques in drug discovery to identify essential structural features for biological activity and to screen large compound libraries for potential hits.

However, without specific experimental data or computational studies on this compound and its analogues, any discussion of its SAR, QSAR, or specific molecular design principles would be purely speculative and fall outside the required scope of a scientifically accurate article. Research into other indazole-containing compounds, such as 1H-indazole-3-amine derivatives or 1H-benzo[f]indazole-4,9-diones, highlights the diverse biological activities associated with this core structure, including antitumor properties. researchgate.netnih.gov Mechanistic studies on the fundamental reactivity of the indazole ring system, for example its reaction with formaldehyde, have also been conducted, providing insights into its chemical behavior. nih.gov

Unfortunately, none of the retrieved information provides the specific data required to construct a detailed analysis for this compound as per the requested outline. The absence of dedicated research on this particular compound makes it impossible to generate the specified content without resorting to conjecture, which would violate the principles of scientific accuracy.

Investigation of Biochemical and Molecular Mechanisms of Action for N 9 Anthrylmethyl 1h Indazol 5 Amine

In Vitro Assays for Target Engagement

In vitro assays are fundamental to determining the direct molecular interactions of a compound. This typically involves studying its effects on isolated enzymes, receptors, and proteins.

Enzyme Inhibition Studies and Kinetic Analysis

There is currently no specific data available from enzyme inhibition or kinetic analysis studies for N-(9-anthrylmethyl)-1H-indazol-5-amine. Research on other indazole-based molecules has demonstrated that this scaffold can act as an inhibitor for various enzymes. For example, certain N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase involved in cell mitosis. nih.gov One such derivative, compound K22, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.1 nM against PLK4. nih.gov Similarly, other indole-based derivatives have been identified as competitive inhibitors of human monoamine oxidase B (MAO-B). nih.gov However, without direct experimental testing, the specific enzyme targets and inhibitory profile of this compound remain unknown.

Receptor Binding Affinity Determination

No studies determining the receptor binding affinity of this compound have been published. The indazole nucleus is a component in compounds designed to target various receptors. For instance, novel 1,3,5-triazine (B166579) derivatives incorporating an indole (B1671886) ring, a structure related to indazole, have been evaluated for their affinity to serotonin (B10506) receptors, with some ligands showing high affinity for the 5-HT₇ receptor. nih.gov This suggests that the indazole structure can be part of a pharmacophore for receptor binding, but the specific affinity profile of this compound has not been determined.

Protein-Ligand Interaction Assays

Specific data from protein-ligand interaction assays for this compound are not available. The indazole moiety is recognized for its ability to form key hydrogen bonds with protein targets. This has been exploited in the design of kinase inhibitors, where the indazole can serve as a bioisostere for other functional groups, such as phenols, to improve pharmacokinetic properties while maintaining potent binding. researchgate.net For example, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors. nih.gov The potential protein interactions of the N-(9-anthrylmethyl) group combined with the indazole core have not been experimentally detailed.

Cellular Pathway Modulation Studies

These studies investigate the downstream effects of a compound on cellular processes, such as apoptosis and cell cycle progression, providing insight into its potential mechanism of action within a biological system.

Investigation of Apoptosis Induction Pathways

There is no direct evidence or published research confirming that this compound induces apoptosis. Studies on other novel indazole derivatives have shown that they can trigger programmed cell death. For example, a compound designated as 6o was found to induce apoptosis in K562 chronic myeloid leukemia cells, possibly through the inhibition of Bcl2 family members. nih.govresearchgate.net This process involved the intrinsic apoptosis pathway. Another study on an herbal extract known as H9 demonstrated apoptosis induction in non-small-cell lung cancer cells through the activation of the intrinsic pathway, involving the activation of caspase-3 and caspase-9. nih.gov However, these findings are not directly transferable to this compound.

Cell Cycle Regulation Analysis

The effect of this compound on cell cycle regulation has not been reported. Analysis of the indazole derivative, compound 6o, in K562 cells showed that it could cause cell cycle arrest. nih.gov Treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase and a significant decrease in the S phase population, indicating that it exerts its antitumor properties in part by affecting cell cycle distribution. nih.govresearchgate.net Without specific experimental data, the impact of this compound on cell cycle progression remains speculative.

Signaling Pathway Interruption (e.g., kinase cascades, transcription factor activation)

The indazole nucleus is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases, leading to the interruption of cellular signaling pathways crucial for cell growth, differentiation, and survival. nih.gov Numerous indazole derivatives have been developed as potent kinase inhibitors, some of which have progressed to clinical use. nih.gov The mechanism of action for this compound is likely to follow a similar pattern of kinase inhibition, thereby affecting downstream signaling cascades and transcription factor activation.

Many indazole-based compounds function as competitive inhibitors of ATP at the kinase catalytic site. nih.gov This inhibition can halt the phosphorylation cascade, preventing the activation of downstream effector proteins. For instance, several indazole derivatives have shown significant activity against tyrosine kinases, which are key regulators of cell proliferation and angiogenesis. nih.gov By blocking these kinases, such compounds can effectively arrest the cell cycle and inhibit tumor growth.

The interruption of kinase signaling cascades ultimately impacts the activity of transcription factors. When upstream kinases are inhibited, the phosphorylation events that are necessary for the nuclear translocation and activation of transcription factors are prevented. This can lead to a downregulation of genes involved in cell proliferation, survival, and metastasis. The specific transcription factors affected would depend on the kinase inhibition profile of this compound.

Below is a table summarizing the kinase inhibition profiles of several reported indazole derivatives, which may serve as a predictive model for the potential targets of this compound.

| Indazole Derivative | Target Kinase(s) | Effect on Signaling Pathway | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Inhibition of angiogenesis and tumor growth | nih.gov |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Blocks angiogenesis signaling | nih.gov |

| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | Inhibition of multiple oncogenic drivers | nih.gov |

| Merestinib | c-Met | Inhibition of tumor growth and metastasis | nih.gov |

Fluorescence-Based Studies

The incorporation of an anthrylmethyl group into the 1H-indazol-5-amine structure imparts fluorescent properties to the molecule, making it a candidate for various fluorescence-based biological studies. The anthracene (B1667546) moiety is a well-known fluorophore with a characteristic emission spectrum that can be exploited for imaging and sensing applications. rsc.org

Fluorescent Probing of Biological Environments

The fluorescence of the anthracene group is sensitive to the polarity of its microenvironment. This solvatochromic behavior can be utilized to probe the characteristics of different biological environments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes. Changes in the emission wavelength and quantum yield of this compound upon binding to a biological target could provide valuable information about the nature of the binding site.

Intracellular Localization and Distribution Studies

Fluorescently tagged molecules are invaluable tools for studying their uptake, distribution, and localization within living cells. nih.gov The lipophilic nature of the anthrylmethyl group would likely facilitate the passive diffusion of this compound across cell membranes. Once inside the cell, its distribution would be influenced by its affinity for various organelles and subcellular structures. Fluorescence microscopy could be employed to visualize the localization of the compound, providing insights into its potential sites of action. For example, accumulation in the cytoplasm might suggest interaction with signaling proteins, while nuclear localization could imply an effect on transcription. mdpi.com

Real-time Monitoring of Molecular Interactions

The fluorescent properties of this compound could also be harnessed to monitor molecular interactions in real-time. Techniques such as fluorescence resonance energy transfer (FRET) could potentially be used if a suitable acceptor fluorophore is present on a binding partner. Upon binding of the indazole derivative to its target protein, a change in fluorescence intensity, lifetime, or anisotropy could be observed, allowing for the dynamic monitoring of this interaction within a cellular context.

The following table outlines the photophysical properties of anthracene, which are expected to be representative of the fluorescent characteristics of this compound.

| Property | Value |

| Excitation Maximum (λex) | ~365 nm |

| Emission Maximum (λem) | ~400-450 nm |

| Quantum Yield (ΦF) | Varies with solvent polarity |

| Molar Extinction Coefficient (ε) | High |

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of the core N-(9-anthrylmethyl)-1H-indazol-5-amine structure likely involves the coupling of 1H-indazol-5-amine with a 9-(halomethyl)anthracene or a related reactive intermediate. Future synthetic endeavors will need to focus on creating a diverse library of analogues to explore the structure-activity relationship (SAR).

Key to this will be the development of robust and versatile synthetic routes that allow for the modification of all three key components of the molecule: the indazole core, the anthryl moiety, and the linking methylamine (B109427) group.

Strategies for Analogue Synthesis:

Functionalization of the Indazole Ring: Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, can be employed to introduce a variety of substituents at different positions of the indazole ring. nih.govnih.gov For instance, derivatization at the N-1 position of the indazole could modulate its pharmacokinetic properties.

Modification of the Anthracene (B1667546) Group: The anthracene core can be functionalized with various electron-donating or electron-withdrawing groups to fine-tune the electronic and steric properties of the molecule. This could influence its binding affinity and selectivity for biological targets.

Varying the Linker: The methylamine linker could be replaced with other functionalities, such as longer alkyl chains, amides, or sulfonamides, to alter the flexibility and orientation of the anthryl group relative to the indazole core. nih.gov

A hypothetical synthetic approach to generate diverse analogues is outlined below:

| Starting Material | Reagent/Reaction Condition | Product |

| 5-Nitro-1H-indazole | Reduction (e.g., SnCl2/HCl) | 1H-Indazol-5-amine |

| 1H-Indazol-5-amine | 9-(Bromomethyl)anthracene, Base | This compound |

| 5-Bromo-1H-indazole | Suzuki Coupling with Arylboronic acid | 5-Aryl-1H-indazole |

| 5-Aryl-1H-indazol-5-amine | Reductive Amination with 9-Anthraldehyde | N-(9-anthrylmethyl)-5-aryl-1H-indazol-5-amine |

This table illustrates a modular approach to the synthesis, allowing for the generation of a wide array of derivatives for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For a scaffold like this compound, where extensive empirical data may be lacking, in silico methods can provide invaluable predictive insights.

Potential AI/ML Applications:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as initial biological data for a small set of analogues becomes available. These models can predict the activity of virtual compounds, helping to prioritize synthetic efforts.

De Novo Design: Generative AI models can design novel indazole derivatives with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Target Identification: AI algorithms can analyze biological data to hypothesize potential protein targets for this compound based on its structural features and comparison to compounds with known mechanisms of action.

The integration of AI would follow a cyclical workflow:

Initial Data Generation: Synthesize and test a small, diverse set of analogues.

Model Training: Use the initial data to train predictive AI/ML models.

Virtual Screening and Design: Employ the models to screen large virtual libraries or generate novel structures.

Prioritization and Synthesis: Select the most promising candidates for chemical synthesis and biological evaluation.

Iterative Refinement: Feed the new experimental data back into the models to improve their predictive power.

Exploration of this compound as a Core for Chemical Biology Probes

The inherent fluorescence of the anthracene moiety makes this compound an attractive starting point for the development of chemical biology probes. These tools are essential for studying the molecular interactions and cellular functions of a compound.

Types of Potential Probes:

Fluorescent Probes: The intrinsic fluorescence of the anthracene group can be exploited to visualize the cellular uptake and subcellular localization of the compound using fluorescence microscopy.

Photoaffinity Probes: Introduction of a photoreactive group, such as a diazirine or an aryl azide, onto the scaffold would enable photoaffinity labeling. Upon UV irradiation, the probe would covalently bind to its biological target, allowing for its identification via techniques like mass spectrometry.

Biotinylated Probes: Attaching a biotin (B1667282) tag to the molecule would facilitate affinity purification of its binding partners from cell lysates. The high affinity of biotin for streptavidin can be leveraged to isolate the target protein-probe complex.

The design of these probes would require synthetic modifications that preserve the core binding properties of the parent molecule while incorporating the necessary functional group.

Advanced Biophysical Characterization of Molecular Interactions

A thorough understanding of how this compound interacts with its biological target(s) at the molecular level is crucial for rational drug design. A suite of biophysical techniques can be employed to characterize these interactions.

Applicable Biophysical Methods:

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation (kon and koff), providing real-time analysis of the interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the specific atoms and residues involved in the binding interface and characterize conformational changes upon binding. |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the compound bound to its target protein, offering detailed insights into the binding mode. |

| Differential Scanning Fluorimetry (DSF) | A high-throughput method to assess compound binding by measuring changes in protein thermal stability. |

These techniques would provide critical data to guide the optimization of the lead compound, leading to analogues with improved potency and selectivity.

Translational Research Perspectives for Functional Molecule Development